molecular formula C15H14N2 B2752926 2-Methyl-3-phenyl-2H-quinoxaline CAS No. 1965304-90-8

2-Methyl-3-phenyl-2H-quinoxaline

Cat. No.: B2752926
CAS No.: 1965304-90-8
M. Wt: 222.291
InChI Key: NTZQTKGPRPAFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenyl-2H-quinoxaline is a heterocyclic aromatic organic compound with the molecular formula C15H14N2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-2H-quinoxaline typically involves the condensation of ortho-phenylenediamine with a suitable diketone. One common method is the reaction of ortho-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .

Reaction Conditions:

    Reagents: Ortho-phenylenediamine, benzil

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Ethanol or acetic acid

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-2H-quinoxaline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoxaline N-oxides.

    Reduction: Can be reduced to form dihydroquinoxalines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

2-Methyl-3-phenyl-2H-quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-Methyl-3-phenyl-2H-quinoxaline is attributed to its ability to interact with various molecular targets. It can bind to DNA, inhibiting the replication of viruses and bacteria. Additionally, it can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

2-Methyl-3-phenyl-2H-quinoxaline can be compared with other quinoxaline derivatives, such as:

    2,3-Dimethylquinoxaline: Similar structure but with two methyl groups instead of one methyl and one phenyl group.

    3-Phenylquinoxalin-2(1H)-one: Contains a carbonyl group at the 2-position.

    2-Phenylquinoxaline: Lacks the methyl group at the 2-position.

Uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-3-phenyl-1,2-dihydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-11,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZQTKGPRPAFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.